7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyloxy group, a hydroxypropyl chain, and a benzyl(methyl)amino group attached to a purine core. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Introduction of the Allyloxy Group: The allyloxy group is introduced via an etherification reaction, where an allyl alcohol reacts with a suitable leaving group on the purine core.
Hydroxypropyl Chain Addition: The hydroxypropyl chain is added through a nucleophilic substitution reaction, often using a halogenated propanol derivative.
Benzyl(methyl)amino Group Addition: This step involves the alkylation of the purine core with benzylamine and methylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxypropyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the purine core or the benzyl(methyl)amino group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy and hydroxypropyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with purine cores are often investigated for their roles in cellular processes. This particular compound could be explored for its potential as an enzyme inhibitor or a ligand for nucleic acid binding.
Medicine
In medicinal chemistry, 7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione may be evaluated for its therapeutic potential. Compounds with similar structures have been studied for their antiviral, anticancer, and anti-inflammatory properties.
Industry
Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism or signaling pathways. The benzyl(methyl)amino group may enhance binding affinity to certain proteins, while the allyloxy and hydroxypropyl groups could influence solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer.
Uniqueness
7-(3-(allyloxy)-2-hydroxypropyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-(2-hydroxy-3-prop-2-enoxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-4-10-29-13-15(26)12-25-16-17(24(3)20(28)22-18(16)27)21-19(25)23(2)11-14-8-6-5-7-9-14/h4-9,15,26H,1,10-13H2,2-3H3,(H,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUCYTLTEVKXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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